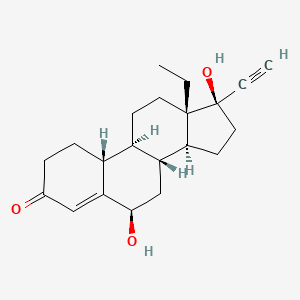
Iopamidol EP Impurity G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry and Separation Techniques
Iopamidol EP Impurity G plays a critical role in the analytical chemistry domain, particularly in the optimization of separation and purification methods. For example, Huajun Li and Qian Chen (2018) developed and optimized methods for high-purity iopamidol based on preparative high-performance liquid chromatography (prep-HPLC). The research focused on the retention, resolution, and peak shape of iopamidol, demonstrating that effective retention and resolution were realized on specific columns, and that the method can significantly reduce impurity levels with a high recovery rate, beneficial for iopamidol separation and purification processes Li & Chen, 2018.
Medical Imaging and Diagnostics
This compound has been instrumental in advancing medical imaging techniques, particularly in magnetic resonance imaging (MRI) and computed tomography (CT) applications. S. Aime et al. (2005) explored the potential of iopamidol as a chemical exchange saturation transfer (CEST) agent in MRI, indicating its ability to induce a T2-shortening effect on the water signal detectable at specific concentrations, suggesting novel diagnostic applications for combined MRI and CT studies Aime et al., 2005. Similarly, D. Longo et al. (2011) demonstrated the use of iopamidol for pH mapping of kidneys in mice, highlighting its potential for in vivo studies and its significant role in medical diagnostics Longo et al., 2011.
Environmental Impact and Water Treatment
The environmental impact of this compound, particularly in water treatment and pollution control, has been a subject of research. Mian Li et al. (2021) studied the degradation of iopamidol and the formation of disinfection by-products (DBPs) during ferrate and chlor(am)ination treatment, providing insights into effective methods for iopamidol removal and DBP control in water treatment processes Li et al., 2021.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Iopamidol EP Impurity G involves the reaction of 5-amino-2,4,6-triiodoisophthalic acid with 2,3-dimercaptopropanoic acid.", "Starting Materials": [ "5-amino-2,4,6-triiodoisophthalic acid", "2,3-dimercaptopropanoic acid" ], "Reaction": [ "Step 1: Dissolve 5-amino-2,4,6-triiodoisophthalic acid and 2,3-dimercaptopropanoic acid in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours.", "Step 4: Purify the crude product by column chromatography using a suitable solvent system.", "Step 5: Characterize the purified product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
CAS-Nummer |
1869069-72-6 |
Molekularformel |
C17H22I3N3O8 |
Molekulargewicht |
777.09 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
N1-(2,3-Dihydroxypropyl)-N3-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodoisophthalamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-cyclohexyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B601991.png)
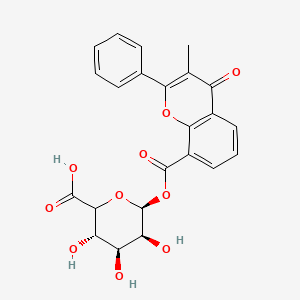

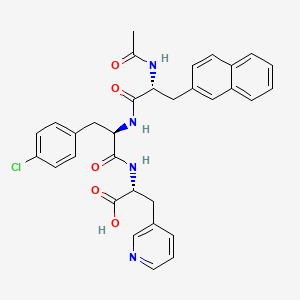
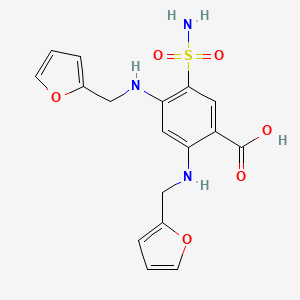
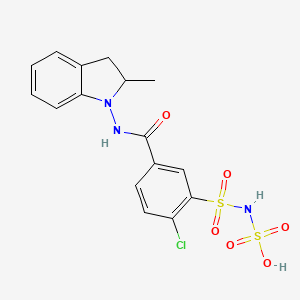
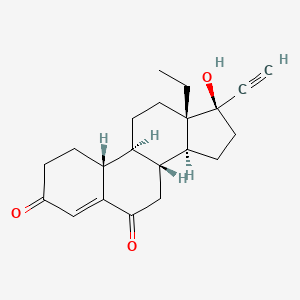
![3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B602006.png)
